molecular formula C18H16ClFN4O B2556405 2-(2-chloro-6-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034312-60-0

2-(2-chloro-6-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2556405
CAS RN: 2034312-60-0
M. Wt: 358.8
InChI Key: FKRYQODNWAHMEV-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H16ClFN4O and its molecular weight is 358.8. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

The study by Hammam et al. (2005) discusses the synthesis of fluoro-substituted benzo[b]pyran derivatives that exhibit anticancer activity against lung, breast, and CNS cancer cell lines. This work highlights the potential of fluoro-substituted compounds in the development of anticancer drugs, offering a foundation for future research into similar structures, including the compound of interest (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Structure-Activity Relationships of PI3K/mTOR Dual Inhibitors

Stec et al. (2011) examined various heterocyclic analogues to improve metabolic stability in PI3Kα and mTOR inhibitors. This study's insights into the modification of molecular structures to enhance drug stability and efficacy could be beneficial for developing new inhibitors with the core structure of the chemical compound (Stec et al., 2011).

Spectroscopic and Quantum Mechanical Studies on Bioactive Compounds

Mary et al. (2020) performed a detailed study on benzothiazolinone acetamide analogs, focusing on their spectroscopic properties, ligand-protein interactions, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research demonstrates the versatility of acetamide-containing compounds in both medical and photovoltaic applications, providing a broader context for the utility of acetamide derivatives (Mary et al., 2020).

Synthesis and Biological Evaluation of Peripheral Benzodiazepine Receptor Ligands

Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds with high affinity for peripheral benzodiazepine receptors (PBRs), suggesting the potential of fluorine-substituted compounds in the development of neurodegenerative disorder imaging agents (Fookes et al., 2008).

Novel Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity. This study showcases the compound's potential applications in developing antioxidant agents and coordination complexes (Chkirate et al., 2019).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O/c1-24-11-13(10-23-24)17-6-5-12(8-21-17)9-22-18(25)7-14-15(19)3-2-4-16(14)20/h2-6,8,10-11H,7,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRYQODNWAHMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

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